molecular formula C16H24N2O4S B5296436 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide

Cat. No. B5296436
M. Wt: 340.4 g/mol
InChI Key: BMVGRWYPVGAOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide, also known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPS is a sulfonamide-based drug that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of a range of inflammatory conditions.

Mechanism of Action

The exact mechanism of action of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX enzymes, 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide has been found to exert a range of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators, such as cytokines and chemokines, and to inhibit the migration of immune cells to the site of inflammation. 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide has also been found to possess antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory conditions. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, one of the limitations of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide is its potential toxicity, which may limit its use in certain applications. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide and its potential side effects.

Future Directions

There are several future directions for the research and development of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in the field of materials science, where it may be used as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide and its potential applications in the treatment of various inflammatory conditions.

Synthesis Methods

The synthesis of 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide involves the condensation of 2-methoxy-5-(1-pyrrolidinylsulfonyl)aniline with N,N-dimethylpropanamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final product is obtained in high yield and purity.

Scientific Research Applications

3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, 3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide has been found to be effective in the treatment of various inflammatory conditions, such as rheumatoid arthritis, osteoarthritis, and gout. It has also been shown to possess potent analgesic properties, making it a promising candidate for pain management.

properties

IUPAC Name

3-(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)-N,N-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-17(2)16(19)9-6-13-12-14(7-8-15(13)22-3)23(20,21)18-10-4-5-11-18/h7-8,12H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVGRWYPVGAOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Methoxy-5-(pyrrolidine-1-sulfonyl)phenyl]-N,N-dimethylpropanamide

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